

Physical and chemical properties of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Cat. No.: B1297635

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate**

Introduction

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a synthetic organic compound that has garnered attention in medicinal chemistry and drug development.^[1] Its structure, featuring a fluorophenyl group attached to a dioxobutanoate moiety, makes it a subject of research for potential biological activities.^[1] The presence of a fluorine atom can significantly influence the compound's lipophilicity, stability, and interaction with biological targets compared to non-fluorinated analogs.^[1] This guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its synthesis, and its potential biological activities.

Chemical and Physical Properties

The properties of **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate** have been determined through both experimental measurements and computational predictions. This data is crucial for its application in research and development.

Table 1: Compound Identifiers

Identifier	Value	Reference
CAS Number	31686-94-9	[1] [2] [3]
IUPAC Name	ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate	[2]
Molecular Formula	C ₁₂ H ₁₁ FO ₄	[2] [3] [4]
SMILES	CCOC(=O)C(=O)CC(=O)C1=C C=C(C=C1)F	[2]
InChI	InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3	[2]
InChIKey	LVLZSYCLOPEBSR- UHFFFAOYSA-N	[1] [2]
Synonyms	Ethyl 4-(4-fluorophenyl)-2,4-dioxobutyrate, Ethyl 3-(4-fluorobenzoyl)pyruvate, 4-(4-Fluorophenyl)-2,4-dioxobutanoic acid ethyl ester	[1] [5]

Table 2: Physicochemical Properties

Property	Value	Type	Reference
Molecular Weight	238.21 g/mol	[1][2][3][4]	
Appearance	Light yellow to yellow solid	Experimental	[3][5]
Melting Point	46-48 °C	Experimental	[6]
Boiling Point	360.9 ± 22.0 °C	Predicted	[3]
Density	1.241 ± 0.06 g/cm³	Predicted	[3]
pKa	6.00 ± 0.25	Predicted	[3]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[3]	

Table 3: Computed Properties

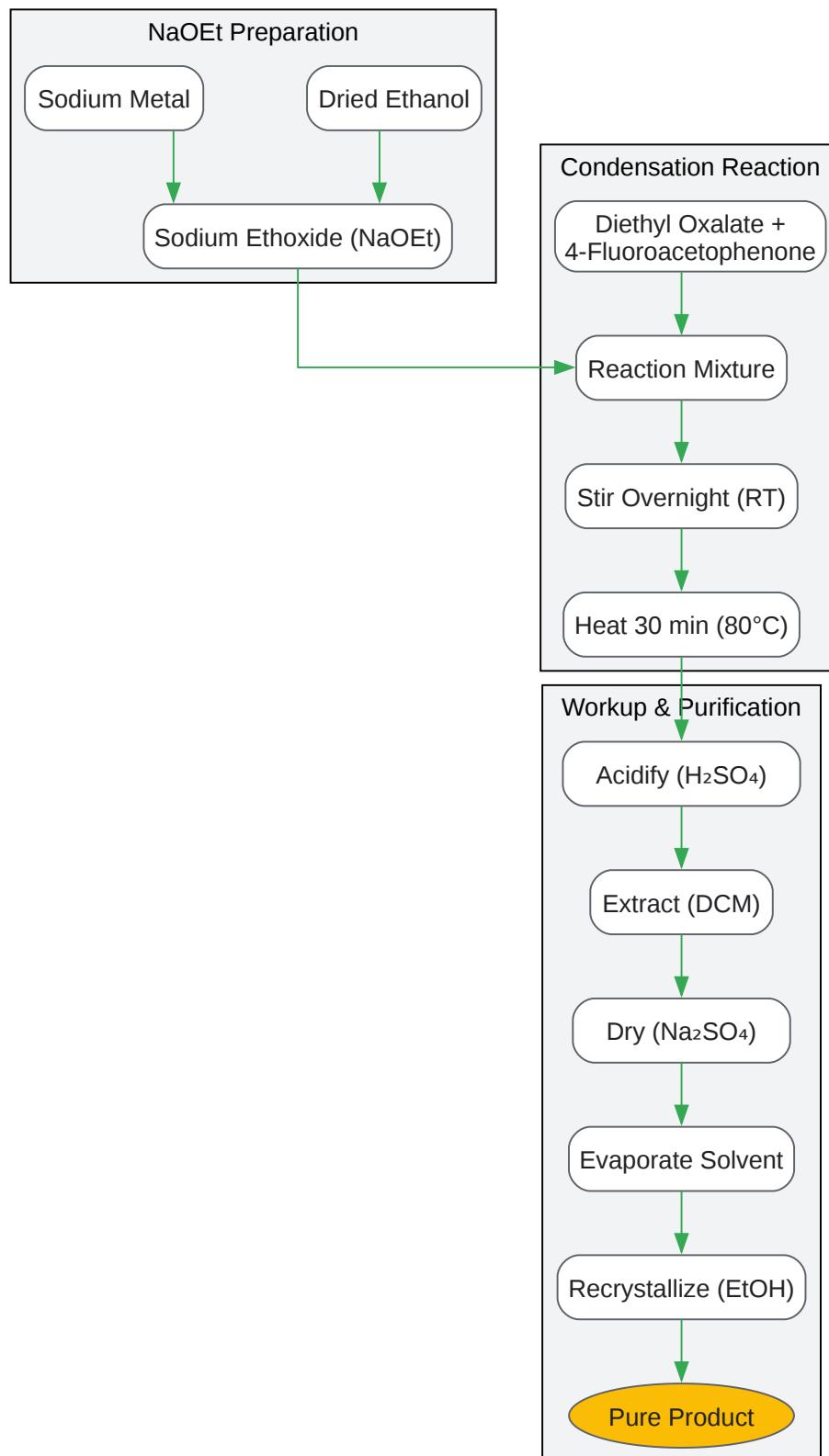
Property	Value	Reference
XLogP3-AA	2	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	5	[2]
Exact Mass	238.06413699 Da	[2]
Topological Polar Surface Area	60.4 Å²	[2]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections describe the synthesis and a biological evaluation protocol for **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate**.

Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

A general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates involves a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate.[6]


Reagents:

- Diethyl oxalate
- 4-Fluoroacetophenone
- Sodium metal
- Dried ethanol
- Sulfuric acid
- Dichloromethane
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Preparation of Sodium Ethoxide (NaOEt): A solution of sodium ethoxide is freshly prepared by dissolving sodium metal (10 mmol) in dried ethanol (10 mL).[6]
- Reaction Mixture: A mixture of diethyl oxalate (10 mmol) and 4-fluoroacetophenone (10 mmol) is added dropwise to the stirred NaOEt solution.[6]
- Reaction Conditions: The mixture is stirred overnight at room temperature, followed by heating at 80 °C for 30 minutes.[6]
- Acidification and Extraction: After cooling, the reaction mixture is acidified to a pH of 2 with sulfuric acid and then extracted with dichloromethane.[6]
- Drying and Evaporation: The combined organic phase is dried over anhydrous Na_2SO_4 , and the solvent is removed under vacuum.[6]

- Purification: The crude product is purified by recrystallization from ethanol to yield pure **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate**.^[6]

[Click to download full resolution via product page](#)

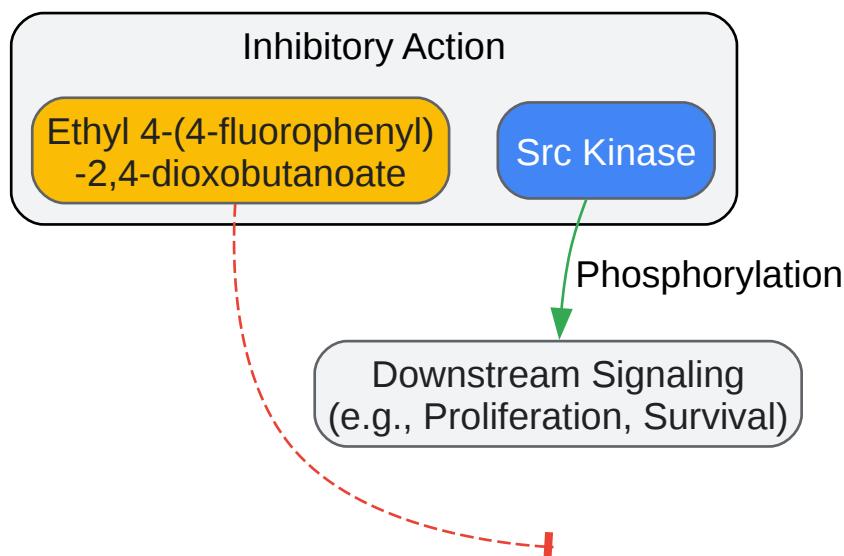
Synthesis Workflow for Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

Src Kinase Inhibition Assay

The compound has been evaluated for its potential as a Src kinase inhibitor.[\[6\]](#)

Procedure:

- Plate Preparation: A 96-well streptavidin plate is coated with a biotinylated peptide substrate.
- Kinase Reaction: The compound (inhibitor), Src kinase enzyme, and ATP are added to the wells. The reaction is incubated for 30 minutes at room temperature.[\[6\]](#)
- Stopping the Reaction: The kinase reaction is terminated by adding a 50mM EDTA solution.[\[6\]](#)
- Detection:
 - The reaction solution is transferred to the streptavidin plate and incubated for 60 minutes.[\[6\]](#)
 - The plate is washed, and a phosphotyrosine-specific antibody (P-Tyr-100) conjugated to a reporter enzyme is added and incubated for another 60 minutes.[\[6\]](#)
 - After a final wash, a substrate for the reporter enzyme is added, and the resulting signal (e.g., color or fluorescence) is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.


Biological Activity

Preliminary research indicates that **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate** and its analogs exhibit various biological activities.[\[1\]](#)[\[6\]](#)

Src Kinase Inhibition

Studies have investigated derivatives of ethyl 2,4-dioxo-4-arylbutoanoate as inhibitors of Src kinase.[\[6\]](#) Src is a non-receptor tyrosine kinase that plays a critical role in cell proliferation,

differentiation, survival, and migration. Its overexpression or hyperactivity is implicated in the development and progression of many human cancers. By inhibiting Src kinase, a compound can block the phosphorylation of downstream target proteins, thereby disrupting these oncogenic signaling pathways. The 4-fluoro substituted compound showed moderate activity in these assays.^[6]

[Click to download full resolution via product page](#)

Inhibition of Src Kinase Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | 31686-94-9 | Benchchem [benchchem.com]
- 2. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 31686-94-9 CAS MSDS (ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | 31686-94-9 [chemicalbook.com]

- 5. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | CymitQuimica [cymitquimica.com]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297635#physical-and-chemical-properties-of-ethyl-4-4-fluorophenyl-2-4-dioxobutanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com